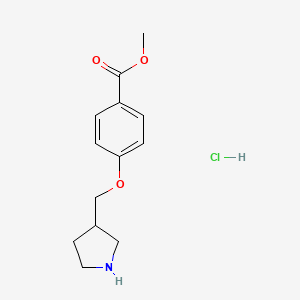

![molecular formula C16H17Cl2NO B1424624 5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride CAS No. 1220032-94-9](/img/structure/B1424624.png)

5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical properties. Chemical properties include reactivity, acidity or basicity, and stability .Applications De Recherche Scientifique

Synthesis and Application in Heterocyclic Compounds

5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride has been involved in the synthesis of various heterocyclic compounds. For instance, it played a role in the formation of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits, which showed potential antibacterial activity against both Gram-positive and Gram-negative bacteria (Hu, Li, & Huang, 2006).

Photolysis and Reaction Intermediates

This compound has also been used in studies of reaction intermediates formed from singlet carbenes and ethers, as observed in the laser flash photolyses of (biphenyl-4-yl)chlorodiazirine (Naito et al., 1996).

Antimalarial Activity

In the field of medicinal chemistry, derivatives of 5-Chloro[1,1'-biphenyl]-2-yl have been synthesized for potential antimalarial applications. These derivatives have shown significant activity against Plasmodium berghei in mice, encouraging clinical trials in humans (Werbel et al., 1986).

Synthesis of Isoxazole Ether

There has been research on the microwave-assisted synthesis of bis-isoxazole ether bearing 2-chloro-3-pyridyl, highlighting an efficient and environmentally friendly method with high regional selectivity (Zheng et al., 2019).

Metal-Organic Networks

In the field of materials science, this compound has been used in the synthesis of metal-organic coordination polymers, exhibiting interesting photoluminescent properties and potential applications in optical materials (Zang et al., 2009).

Inhibition of Blood Platelet Aggregation

There's also research indicating its utility in synthesizing compounds that inhibit ADP-induced aggregation of blood platelets, which has implications for cardiovascular health (Grisar et al., 1976).

Coordination Polymers

Studies have also been conducted on the synthesis of coordination polymers with cobalt(II), providing insights into their structural and magnetic properties (Wang et al., 2015).

Mécanisme D'action

Target of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn2 pathway for 1° benzylic halides and an sn1 pathway for 2° and 3° benzylic halides . These reactions occur at the resonance-stabilized carbocation .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The Suzuki–Miyaura (SM) cross-coupling reaction is one such reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathways involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets can lead to changes in these pathways and their downstream effects.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the difference in electronegativity . Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-chloro-2-phenylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO.ClH/c17-13-6-7-16(19-14-8-9-18-11-14)15(10-13)12-4-2-1-3-5-12;/h1-7,10,14,18H,8-9,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQXQLSZTRUCNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424543.png)

![2-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424548.png)

![2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424550.png)

![2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424551.png)

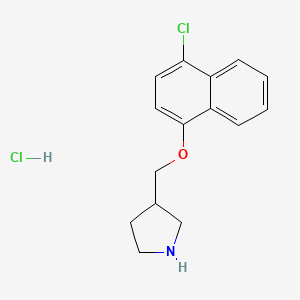

![4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424553.png)

![2-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424556.png)

![4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424557.png)

![2-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424558.png)

![4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424559.png)

![2-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424561.png)

![3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424562.png)

![4-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride](/img/structure/B1424563.png)